5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole moiety. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by nitration to introduce the nitro group. The final step involves the coupling of the benzoxazole and furan moieties through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and coupling steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Hydrogen gas, platinum or palladium catalysts.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
5-nitrofuran-2-carboxamide: Similar structure but lacks the benzoxazole moiety.
N-(3-benzoxazol-2-yl)phenyl)furan-2-carboxamide: Similar structure but lacks the nitro group.
Uniqueness
5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide is unique due to the presence of both the nitro group and the benzoxazole moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17N3O5 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
5-nitro-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H17N3O5/c1-12(2)13-6-7-17-16(11-13)23-21(29-17)14-4-3-5-15(10-14)22-20(25)18-8-9-19(28-18)24(26)27/h3-12H,1-2H3,(H,22,25) |
InChI Key |
CXJSXMQFEKNDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.